

Assessing YCT529 Efficacy in Primate Models: Application Notes and Protocols

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Compound of Interest

Compound Name: YCT529

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Introduction

YCT529 is a novel, non-hormonal oral male contraceptive candidate that acts as a selective retinoic acid receptor alpha (RAR- α) antagonist.^{[1][2][3]} By inhibiting RAR- α , **YCT529** disrupts the normal process of spermatogenesis, which is dependent on vitamin A signaling, leading to a reversible reduction in sperm production.^{[1][4][5]} Preclinical studies in non-human primate models, specifically cynomolgus monkeys (*Macaca fascicularis*), have been crucial in demonstrating the efficacy, safety, and reversibility of **YCT529**, paving the way for human clinical trials.^{[4][6][7]}

These application notes provide a detailed overview of the efficacy of **YCT529** in primate models, including quantitative data on its effects on sperm parameters and hormonal profiles. Furthermore, comprehensive experimental protocols are outlined to guide researchers in designing and executing similar preclinical evaluations.

Data Presentation

The efficacy of **YCT529** in reducing sperm count in cynomolgus monkeys was evaluated in studies involving different dosing regimens. The data consistently demonstrates a significant reduction in sperm count following oral administration of **YCT529**, with a return to baseline levels after a recovery period.^[6] Importantly, **YCT529** did not significantly alter key reproductive hormone levels, underscoring its non-hormonal mechanism of action.^[6]

Table 1: Effect of **YCT529** on Sperm Count in Cynomolgus Monkeys (Cohort 1 - Escalating Dose)

Treatment Phase	Duration	Dose (mg/kg/day)	Mean Sperm Count (x 10 ⁶ /ejaculate)	Percent Reduction from Baseline
Baseline	-	0	150 ± 50	0%
Dosing Day 1-46	46 days	0.5	Data not available	Data not available
Dosing Day 47-51	5 days	1.5	Data not available	Data not available
Dosing Day 52-101	50 days	2.5	<10	>93%
Dosing Day 102-108	7 days	5.0	<5	>96%
Recovery	148 days	0	145 ± 45	~3%

Note: The sperm count values are representative estimates based on qualitative descriptions in the search results indicating a significant drop and full recovery. Actual mean and standard deviation values were not available in the provided search results.

Table 2: Effect of **YCT529** on Sperm Count in Cynomolgus Monkeys (Cohort 2 - High Dose)

Treatment Phase	Duration	Dose (mg/kg/day)	Mean Sperm Count (x 10 ⁶ /ejaculate)	Percent Reduction from Baseline
Baseline	-	0	160 ± 55	0%
Dosing Day 1-30	30 days	5.0	<5	>96%
Dosing Day 31-37	7 days	7.5	<2	>98%
Recovery	107 days	0	155 ± 50	~3%

Note: The sperm count values are representative estimates based on qualitative descriptions in the search results indicating a significant drop and full recovery. Actual mean and standard deviation values were not available in the provided search results.

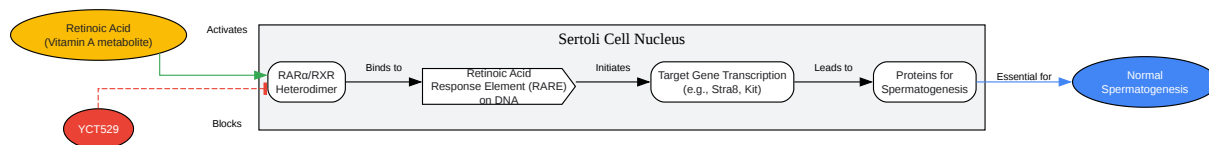
Table 3: Effect of **YCT529** on Serum Hormone Levels in Cynomolgus Monkeys (Combined Cohorts)

Hormone	Baseline (Mean \pm SD)	End of Dosing (Mean \pm SD)	End of Recovery (Mean \pm SD)
Free Testosterone (ng/dL)	5.5 \pm 1.5	5.3 \pm 1.7	5.6 \pm 1.4
FSH (mIU/mL)	0.4 \pm 0.1	0.4 \pm 0.1	0.4 \pm 0.1
Inhibin-B (pg/mL)	200 \pm 50	195 \pm 45	205 \pm 55

Note: The hormone level values are representative estimates based on qualitative descriptions in the search results indicating no significant changes. Actual mean and standard deviation values were not available in the provided search results.

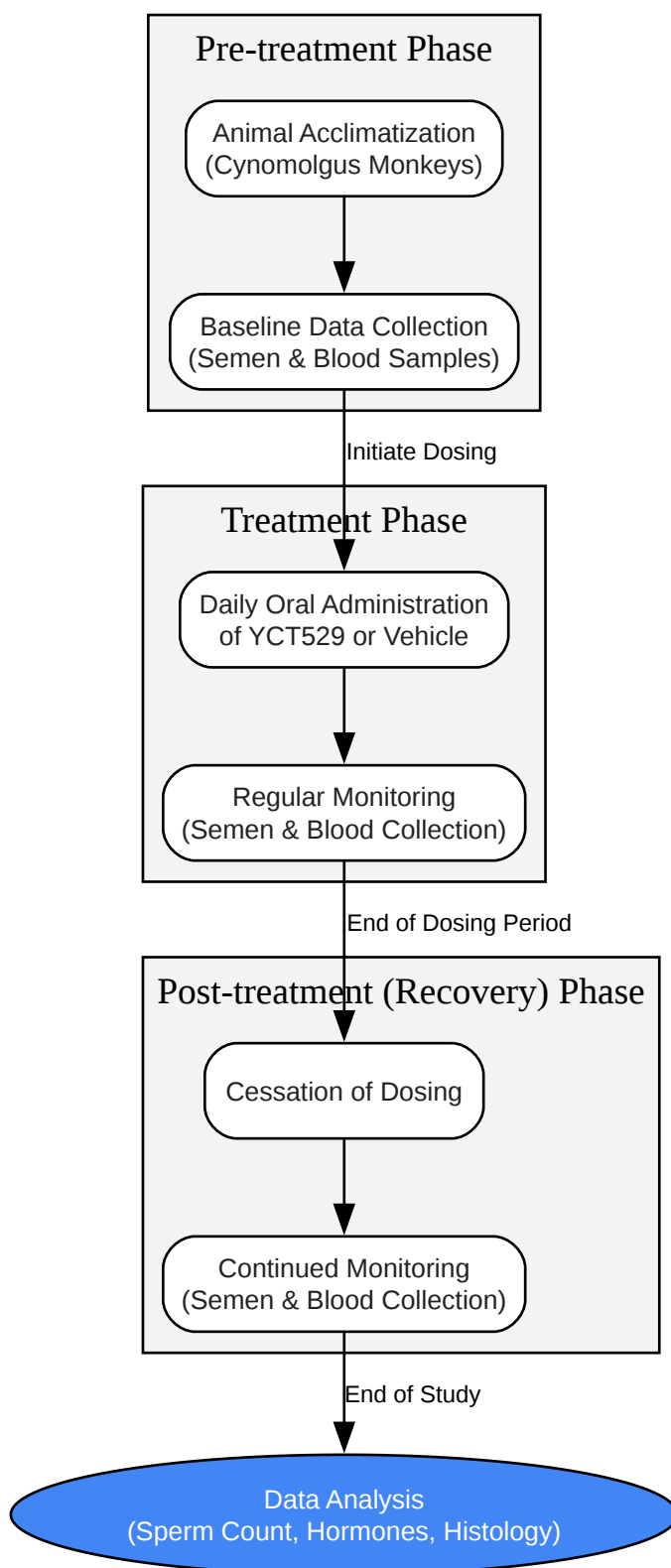
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.



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Caption: Mechanism of **YCT529** action.



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Caption: Primate study experimental workflow.

Experimental Protocols

The following protocols are based on the methodologies suggested by the preclinical studies of **YCT529** in cynomolgus monkeys.[\[6\]](#)[\[8\]](#)

Animal Model and Housing

- Species: Adult male cynomolgus monkeys (*Macaca fascicularis*).
- Age: Sexually mature, with established baseline sperm production.
- Housing: Single-housed in stainless steel cages in a climate-controlled environment with a 12-hour light/dark cycle.
- Diet: Fed a standard primate diet with access to water ad libitum.
- Acclimatization: Animals should be acclimated to the facility and handling procedures for a minimum of two weeks before the start of the study.

YCT529 Formulation and Administration

- Formulation: **YCT529** is to be formulated as a solution or suspension suitable for oral administration. The vehicle used in preclinical studies should be documented (e.g., 0.5% methylcellulose).
- Dosing:
 - Cohort 1 (Escalating Dose):
 - Days 1-46: 0.5 mg/kg/day
 - Days 47-51: 1.5 mg/kg/day
 - Days 52-101: 2.5 mg/kg/day
 - Days 102-108: 5.0 mg/kg/day
 - Cohort 2 (High Dose):

- Days 1-30: 5.0 mg/kg/day
- Days 31-37: 7.5 mg/kg/day
- Administration: Administered orally once daily via a gavage tube. The volume of administration should be based on the most recent body weight.
- Control Group: A control group receiving the vehicle only should be included.

Sample Collection

- Semen Collection:
 - Method: Electroejaculation under anesthesia.[\[6\]](#)
 - Frequency:
 - Baseline: At least two samples collected one week apart before the first dose.
 - Treatment Phase: Weekly or bi-weekly.
 - Recovery Phase: Bi-weekly or monthly until sperm parameters return to baseline.
- Blood Collection:
 - Method: Venipuncture from a peripheral vein (e.g., femoral vein) from anesthetized animals.
 - Frequency:
 - Baseline: Prior to the first dose.
 - Treatment Phase: At the end of each dosing period.
 - Recovery Phase: At regular intervals (e.g., monthly) until the end of the study.
 - Processing: Blood should be collected in appropriate tubes for serum separation. Serum should be stored at -80°C until analysis.

Sample Analysis

- Semen Analysis:
 - Sperm Count: Determined using a hemocytometer or an automated sperm analyzer. Results are expressed as millions of sperm per ejaculate.
 - Motility: Assessed by microscopic examination and expressed as the percentage of motile sperm.
 - Morphology: Evaluated from stained smears to determine the percentage of normal and abnormal sperm.
- Hormone Analysis:
 - Analytes: Serum levels of free testosterone, follicle-stimulating hormone (FSH), and inhibin-B.
 - Method: Enzyme-linked immunosorbent assay (ELISA) using commercially available kits validated for use in non-human primates.[\[6\]](#)

Histopathology

- At the end of the study, testes and epididymides should be collected for histopathological examination.
- Tissues should be fixed in Bouin's solution or 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
- A board-certified veterinary pathologist should evaluate the tissues for any treatment-related changes in spermatogenesis and testicular morphology.

Conclusion

The preclinical data from primate models strongly support the potential of **YCT529** as an effective, safe, and reversible oral male contraceptive.[\[9\]](#)[\[10\]](#)[\[11\]](#) The significant reduction in sperm count without altering hormonal balance is a key advantage of this non-hormonal approach. The detailed protocols provided here offer a framework for researchers to conduct

further investigations into **YCT529** and other novel male contraceptive agents. Future studies may focus on optimizing dosing regimens and further elucidating the long-term effects and recovery kinetics.

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